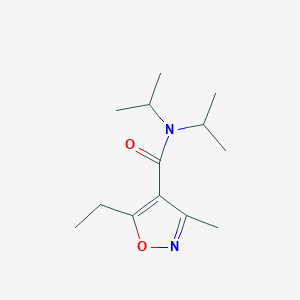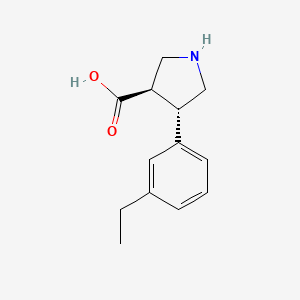
cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid: is an organic compound with the molecular formula C12H19NO6. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two carboxylic acid groups and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid typically involves the protection of pyrrolidine with a tert-butoxycarbonyl group followed by the introduction of carboxylic acid groups. One common method involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected pyrrolidine is then subjected to oxidation reactions to introduce the carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc-protecting group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where the selective protection and deprotection of functional groups are crucial for the assembly of complex peptide chains .
Comparaison Avec Des Composés Similaires
(S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid: This compound is similar in structure but has a different substitution pattern on the pyrrolidine ring.
cis-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid: This compound has carboxylic acid groups at different positions on the pyrrolidine ring.
®-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid: This enantiomer has a different stereochemistry compared to the cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both carboxylic acid groups and a Boc-protecting group. This combination of features makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C11H17NO6 |
|---|---|
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-6(8(13)14)4-5-7(12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7+ |
Clé InChI |
SLRVVQIMKPOTNJ-KNVOCYPGSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)O)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
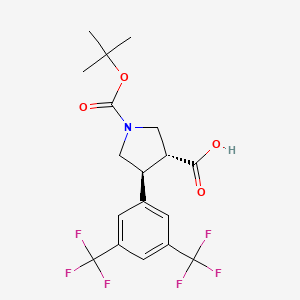
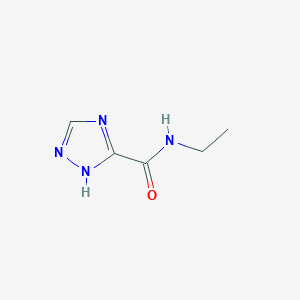
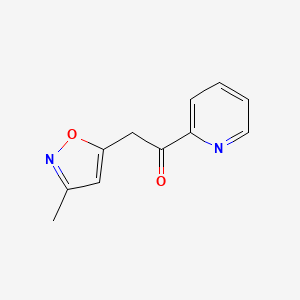
![5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12889235.png)
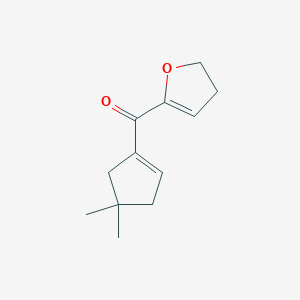
![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)
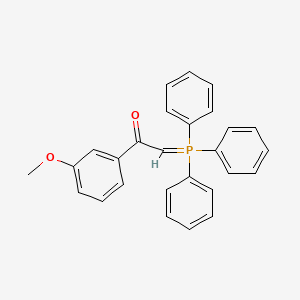
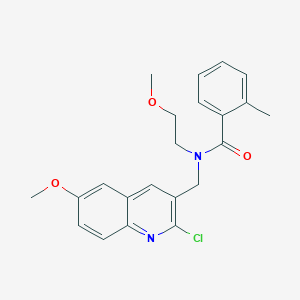
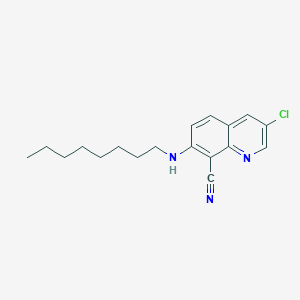
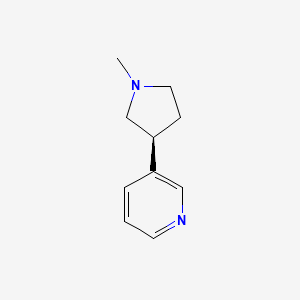
![3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12889300.png)
